molecular formula C20H32O4 B032425 5S-HpETE CAS No. 71774-08-8

5S-HpETE

Cat. No. B032425
CAS RN: 71774-08-8
M. Wt: 336.5 g/mol
InChI Key: JNUUNUQHXIOFDA-JGKLHWIESA-N
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Description

5-Hydroperoxyeicosatetraenoic acid (5-HPETE) is a hydroperoxide derivative of arachidonic acid and a product of the 5-lipoxygenase pathway. It plays a role in various biological processes, including the modulation of synaptic transmission and the synthesis of other bioactive lipids .

Synthesis Analysis

The synthesis of 5-HPETE is initiated by the enzyme 5-lipoxygenase, which oxygenates arachidonic acid. This process yields 5-HPETE, which can be further transformed into leukotrienes, compounds involved in inflammatory responses. The synthesis of 5-HPETE can vary significantly depending on the source, such as potatoes, and is influenced by factors like storage conditions .

Molecular Structure Analysis

5-HPETE possesses a hydroperoxy group at the 5th carbon of the eicosatetraenoic acid chain. This molecular feature is crucial for its biological activity and distinguishes it from other HPETE molecules, such as 12-HPETE and 15-HPETE, which have the hydroperoxy group at different positions .

Chemical Reactions Analysis

5-HPETE is involved in the formation of platelet-activating factor (PAF) in stimulated cells, a process that does not require additional mobilization of intracellular calcium. Instead, 5-HPETE increases diacylglycerol (DAG) levels, which activates protein kinase C (PKC). PKC then facilitates the release of lyso-PAF and arachidonic acid from complex lipid stores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-HPETE can be studied using various analytical techniques. Direct chemical ionization mass spectrometry (DCIMS) has been applied to identify and quantify 5-HPETE, utilizing a polyimide-coated fused silica fiber for vaporization. This method allows for the detection of 5-HPETE in its nonreduced and nonderivatized free acid form . Additionally, 5-HPETE's inhibitory effect on Na+, K(+)-ATPase activity in neuronal cells suggests that it has a significant impact on membrane-associated enzymes and could influence neuronal function and signaling .

Scientific Research Applications

  • Mechanism of Action of 15-Lipoxygenase : 5(S)-HPETE is used to study the mechanism of action of 15-lipoxygenase, acting as a leukotriene A4 synthase. This application is highlighted in the research by Macmillan et al. (1994) in The Journal of Biological Chemistry (Macmillan et al., 1994).

  • Activation of 5-Lipoxygenase in Human Neutrophils : It is used as a substrate to measure the activation of 5-lipoxygenase in human neutrophils, a process that can be induced by natural agonists or Ca2+ ionophore A23187. This use is outlined in a study by McDonald et al. (1991) in The Biochemical Journal (McDonald et al., 1991).

  • Influence on Neutrophil Activation : 5-HPETE enhances FMLP-stimulated superoxide generation and cytosolic free calcium increase, leading to neutrophil activation, as indicated in a study published in 1990 (瀬谷 et al., 1990).

  • Inhibition of Neuronal Na+, K(+)-ATPase Activity : 5-HPETE is a potent inhibitor of neuronal Na+, K(+)-ATPase activity, potentially affecting synaptic transmission, as reported by Foley (1997) in Biochemical and Biophysical Research Communications (Foley, 1997).

  • Stability and Oxidation of Triphenylphosphine : HPETEs, including 5S-HPETE, can be used in research for their ability to oxidize triphenylphosphine and their stability for several months at -20°C. This application is discussed in a study by Boeynaems et al. (1980) in Prostaglandins (Boeynaems et al., 1980).

  • Induction of Apoptosis in Rat Retina : 5S-HPETE induces apoptosis of photoreceptors in the rat retina in vitro, potentially influencing the time course of retinal diseases. This was examined by Hafezi et al. (1998) in Klinische Monatsblatter fur Augenheilkunde (Hafezi et al., 1998).

Future Directions

The roles of 5S-HpETE in various biological processes and disease states are still being explored. Future research may focus on its involvement in inflammation, allergy, cancer growth, bone reabsorption, hormone secretion, parturition, and other responses in animals and humans .

properties

IUPAC Name

(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUUNUQHXIOFDA-JGKLHWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017279
Record name (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5(S)-Hydroperoxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5S-HpETE

CAS RN

71774-08-8
Record name 5(S)-HPETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71774-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5(S)-Hydroperoxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
SC Perry, T Horn, BE Tourdot, A Yamaguchi… - Biochemistry, 2020 - ACS Publications
… (23) 5S,15S-diHpETE is proposed to be formed by two lipoxygenase-catalyzed dioxygenation reactions and can be produced from either 5S-HpETE or 15S-HpETE, as the starting …
Number of citations: 16 pubs.acs.org
K Schwarz, C Gerth, M Anton, H Kuhn - Biochemistry, 2000 - ACS Publications
… 5S-HpETE as substrate. Surprisingly, we found that the mutant enzyme converted 5S-HpETE … This was mainly due to the augmented conversion rate of 5S-HpETE by the mutant enzyme…
Number of citations: 15 pubs.acs.org
SC Perry, C van Hoorebeke, J Sorrentino… - Archives of Biochemistry …, 2022 - Elsevier
… 5S-HETE and 5S-HEPE were synthesized as performed for 5S-HpETE and 5S-HpEPE with trimethylphosphite added as a reductant prior to HPLC. The products purified isocratically via …
Number of citations: 2 www.sciencedirect.com
F Hafezi, JJ Reinboth, A Wenzel, K Munz… - Klinische …, 1998 - europepmc.org
… 5S-HPETE induces apoptosis of photoreceptors in the rat retina in vitro. Quantitative analysis revealed a significant increase in the rate of apoptosis of 5S-HPETE-treated retinas when …
Number of citations: 7 europepmc.org
G van Zadelhoff, GA Veldink… - … and biophysical research …, 1998 - Elsevier
… This is in contrast with the dioxygenation of arachidonic acid, where 5S-HPETE is the major product. This observation implies that the regiospecificity of the dioxygenation, catalyzed by …
Number of citations: 52 www.sciencedirect.com
F Weitzel, A Wendel - Journal of Biological Chemistry, 1993 - ASBMB
The variation of the selenium status of leukocytes was used as a tool to investigate the influence of selenium-containing glutathione peroxidases on the formation of 5-lipoxygenase …
Number of citations: 270 www.jbc.org
ME Newcomer, NC Gilbert - Journal of Biological Chemistry, 2010 - ASBMB
… completion, and the ratio of LTA 4 to intermediate (5S-HPETE) produced is increased. (An alternative fate for 5S-HPETE is reduction to the corresponding hydroxyeicosatetraenoic acid.) …
Number of citations: 74 www.jbc.org
H Tallima - ACS omega, 2021 - ACS Publications
… the oxygenation process by which 5S-HpETE is formed. The 5S-HpETE intermediate may then be … Alternatively, 5S-HpETE is further metabolized by launching ALOX5’s second activity. …
Number of citations: 11 pubs.acs.org
Z Yu, C Schneider, WE Boeglin, AR Brash - Archives of biochemistry and …, 2006 - Elsevier
… product formed from 5S-HPETE Both human and mouse eLOX3 transform 5S-HPETE to give … product formed in the reaction of 5S-HPETE with human and mouse eLOX3 as 7R-hydroxy-…
Number of citations: 45 www.sciencedirect.com
T Schewe, S Nigam - Recent Advances in Prostaglandin, Thromboxane …, 1997 - Springer
In the plant kingdom the occurrence of arachidonic acid and, therefore, of eicosanoids appears to be restricted to fungi and related organisms, algae, mosses and ferns. In higher plants, …
Number of citations: 4 link.springer.com

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